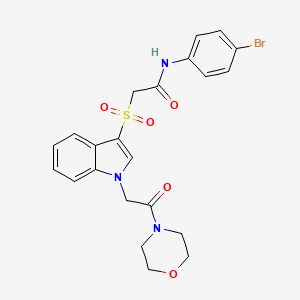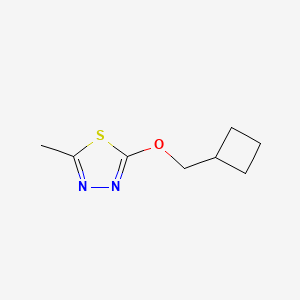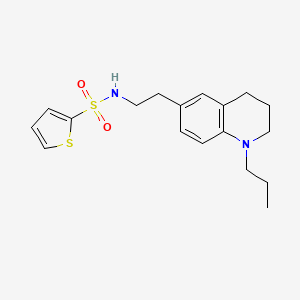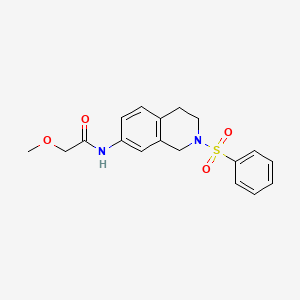
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a chloropyridine moiety
Mecanismo De Acción
Target of Action
The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and heart rate regulation.
Mode of Action
The compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the cholinergic pathway , which involves the neurotransmitter acetylcholine and plays a role in numerous physiological functions, including muscle movement and memory formation .
Result of Action
The compound’s action on the acetylcholine receptor can lead to various molecular and cellular effects. For example, it may alter signal transmission in the nervous system, affecting physiological processes such as muscle contraction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the oxadiazole ring. The chloropyridine moiety is then attached through esterification or other suitable coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution on the chloropyridine moiety can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Researchers study this compound for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological activities.
Oxadiazole Derivatives: 1,2,4-Oxadiazole derivatives are widely studied for their antimicrobial and anticancer properties.
Chloropyridine Derivatives: Compounds with chloropyridine moieties are often explored for their potential as pesticides and pharmaceuticals.
Uniqueness
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3S/c14-11-8(3-1-5-15-11)13(18)19-7-10-16-12(17-20-10)9-4-2-6-21-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOVGPVGBPDBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea](/img/structure/B3015529.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)




![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)


